molecular formula C8H9IN2O3S B14835068 5-Cyclopropoxy-4-iodopyridine-3-sulfonamide

5-Cyclopropoxy-4-iodopyridine-3-sulfonamide

Cat. No.: B14835068
M. Wt: 340.14 g/mol
InChI Key: GKOAFOAIERXGCG-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-iodopyridine-3-sulfonamide is a chemical compound with the molecular formula C8H9IN2O3S and a molecular weight of 340.14 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-iodopyridine-3-sulfonamide typically involves the reaction of 4-iodopyridine-3-sulfonyl chloride with cyclopropanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-iodopyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropoxy-4-iodopyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-iodopyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The iodine atom and cyclopropoxy group can also interact with various molecular targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-4-iodopyridine-3-sulfonamide is unique due to the presence of the iodine atom, which can undergo various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the combination of the cyclopropoxy group and sulfonamide group enhances its chemical stability and biological activity compared to similar compounds .

Properties

Molecular Formula

C8H9IN2O3S

Molecular Weight

340.14 g/mol

IUPAC Name

5-cyclopropyloxy-4-iodopyridine-3-sulfonamide

InChI

InChI=1S/C8H9IN2O3S/c9-8-6(14-5-1-2-5)3-11-4-7(8)15(10,12)13/h3-5H,1-2H2,(H2,10,12,13)

InChI Key

GKOAFOAIERXGCG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2I)S(=O)(=O)N

Origin of Product

United States

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